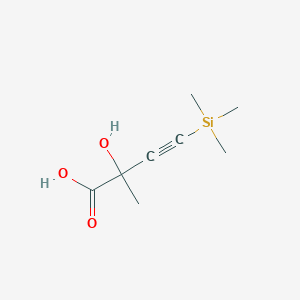

2-Hydroxy-2-methyl-4-trimethylsilylbut-3-ynoic acid

Description

Properties

IUPAC Name |

2-hydroxy-2-methyl-4-trimethylsilylbut-3-ynoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3Si/c1-8(11,7(9)10)5-6-12(2,3)4/h11H,1-4H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPHWDCWGOGFEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C[Si](C)(C)C)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-methyl-4-trimethylsilylbut-3-ynoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-3-butyn-2-ol and trimethylsilyl chloride.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.

Industrial Production Methods

While specific industrial production methods for 2-Hydroxy-2-methyl-4-trimethylsilylbut-3-ynoic acid are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-methyl-4-trimethylsilylbut-3-ynoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of alcohols.

Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

2-Hydroxy-2-methyl-4-trimethylsilylbut-3-ynoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-methyl-4-trimethylsilylbut-3-ynoic acid involves its interaction with molecular targets and pathways. The hydroxyl and trimethylsilyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Hydroxyisobutyric Acid

- Structural Differences : Lacks the TMS group and alkyne, retaining only the hydroxyl and methyl groups.

- Properties :

- Solubility : Higher aqueous solubility due to reduced hydrophobicity compared to the TMS-containing analog .

- Acidity : The hydroxyl group in 2-hydroxyisobutyric acid has a pKa ~3.5, typical for α-hydroxy acids. The TMS group in the target compound may slightly reduce acidity due to electron-donating effects.

- Stability : The absence of the alkyne and TMS groups simplifies degradation pathways, whereas the target compound’s alkyne may undergo oxidation or polymerization under harsh conditions.

- Applications : Primarily used as a pharmaceutical intermediate; lacks the functional versatility of the TMS-alkyne hybrid .

3-Ethyl-2-Hydroxy-4-methylhex-3-en-3-en-5-ynoic Acid

- Structural Differences : Contains an ethyl group, a conjugated diene (double bond), and a terminal alkyne, unlike the TMS and single alkyne in the target compound.

- Properties: Reactivity: The diene-alkyne system allows for Diels-Alder reactions, while the target compound’s isolated alkyne is more suited for Huisgen cycloaddition.

- Synthetic Relevance: Highlighted in educational contexts for nomenclature and reaction mechanisms, reflecting its utility in teaching advanced organic chemistry .

Other Silylated Hydroxy Acids

- Example: 2-Hydroxy-3-(trimethylsilyl)propanoic acid.

- Comparison : The shorter carbon chain and absence of an alkyne limit conjugation effects, reducing applications in click chemistry. The TMS group similarly enhances lipophilicity but offers fewer sites for functionalization.

Data Table: Comparative Analysis of Key Features

Research Findings and Limitations

- The safety profile remains unvalidated for clinical use, akin to 2-hydroxyisobutyric acid’s research-only status .

- Gaps : Direct comparative studies on acidity, thermal stability, or toxicity are absent in the provided evidence. Further empirical work is needed to quantify these properties.

Biological Activity

2-Hydroxy-2-methyl-4-trimethylsilylbut-3-ynoic acid is a compound of increasing interest in the fields of organic chemistry and biochemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Hydroxy-2-methyl-4-trimethylsilylbut-3-ynoic acid is C_9H_16O_3Si. It has a molecular weight of 186.28 g/mol. The presence of a hydroxyl group, a trimethylsilyl group, and a butynoic acid backbone contributes to its reactivity and potential interactions with biological systems .

The biological activity of 2-Hydroxy-2-methyl-4-trimethylsilylbut-3-ynoic acid is thought to involve its interactions with various biomolecular targets. The hydroxyl group can act as a nucleophile, facilitating reactions with electrophiles in biological pathways. The trimethylsilyl group enhances lipophilicity, potentially increasing membrane permeability and affecting cellular uptake .

Potential Therapeutic Applications

Research indicates that this compound may have applications in:

- Antioxidant Activity : Its ability to scavenge free radicals could contribute to protective effects against oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest it may modulate inflammatory pathways, although detailed mechanisms remain to be elucidated.

- Drug Development : As a building block in organic synthesis, it holds promise for developing novel pharmaceuticals targeting specific diseases .

Study 1: Antioxidant Properties

A study investigated the antioxidant properties of various derivatives of butynoic acids, including 2-Hydroxy-2-methyl-4-trimethylsilylbut-3-ynoic acid. The results indicated that compounds with hydroxyl groups exhibited significant radical scavenging activity compared to their non-hydroxylated counterparts. This suggests potential applications in formulations aimed at reducing oxidative damage in cells .

Study 2: Modulation of Inflammatory Pathways

Another research focused on the anti-inflammatory potential of compounds similar to 2-Hydroxy-2-methyl-4-trimethylsilylbut-3-ynoic acid. It was found that these compounds could inhibit the production of pro-inflammatory cytokines in vitro, indicating a possible role in therapeutic strategies for inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Hydroxy-2-methylbutyric acid | Lacks trimethylsilyl group | Limited antioxidant properties |

| 2-Hydroxy-4-trimethylsilylbutyric acid | Similar structure but different position | Enhanced membrane permeability |

| 2-Hydroxybutyric acid | Simple hydroxyl compound | Moderate metabolic effects |

The unique presence of the trimethylsilyl group in 2-Hydroxy-2-methyl-4-trimethylsilylbut-3-ynoic acid differentiates it from other similar compounds, enhancing its reactivity and biological interactions .

Q & A

Q. What are the key synthetic strategies for preparing 2-hydroxy-2-methyl-4-trimethylsilylbut-3-ynoic acid?

- Methodological Answer : The synthesis typically involves sequential functionalization of a propargyl alcohol precursor. A plausible route includes:

Silylation : Introduce the trimethylsilyl (TMS) group via reaction with trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine .

Carboxylic Acid Formation : Oxidative cleavage of the alkyne moiety using ozone or RuO₄, followed by controlled oxidation to generate the carboxylic acid group .

Key challenges include controlling regioselectivity during silylation and avoiding over-oxidation. Analytical validation via -NMR (to confirm TMS integration) and IR spectroscopy (to verify carboxylic acid O-H stretch at ~2500–3000 cm⁻¹) is critical .

Q. How do the hydroxyl and silyl groups influence the compound’s stability under varying pH conditions?

- Methodological Answer : The hydroxyl group increases acidity (pKa ~3–4), while the electron-donating TMS group stabilizes the alkyne via σ-π conjugation, reducing reactivity toward nucleophiles. Stability studies should employ:

- pH-Dependent Degradation Assays : Monitor decomposition via HPLC at pH 2–12.

- Thermogravimetric Analysis (TGA) : Assess thermal stability, as silyl groups may hydrolyze under humid conditions .

Data interpretation should differentiate between hydrolytic cleavage of the TMS group (evidenced by silanol byproducts) and decarboxylation .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in reactions involving the alkyne and carboxylic acid moieties?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals to predict reactivity:

- Alkyne Reactivity : The TMS group lowers the LUMO energy, favoring electrophilic additions (e.g., with halogens) at the β-position .

- Carboxylic Acid Participation : Hydrogen bonding with the hydroxyl group may direct nucleophilic attacks.

Validate predictions experimentally using -NMR to track regioselectivity in Diels-Alder or cycloaddition reactions .

Q. What analytical techniques resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. no observed effect) may arise from impurities or stereochemical variability. Address this via:

- Chiral HPLC : Confirm enantiomeric purity, as the hydroxyl group’s stereochemistry impacts binding .

- Mass Spectrometry (HRMS) : Rule out degradation products during bioassays.

- Dose-Response Curves : Use IC₅₀ values to compare activity across studies, ensuring standardized assay conditions (e.g., buffer pH, temperature) .

Q. How does the TMS group modulate the compound’s interaction with biological membranes?

- Methodological Answer : The hydrophobic TMS group enhances lipid bilayer permeability. Experimental approaches include:

- PAMPA (Parallel Artificial Membrane Permeability Assay) : Quantify passive diffusion.

- Molecular Dynamics Simulations : Model interactions with phospholipid headgroups (e.g., POPC membranes).

Contrast with non-silylated analogs to isolate the TMS effect .

Data Contradiction Analysis

Q. Why do some studies report high thermal stability for this compound, while others note rapid decomposition?

- Methodological Answer : Contradictions may stem from:

- Sample Purity : Trace water accelerates TMS hydrolysis. Use Karl Fischer titration to quantify moisture content .

- Heating Rate in TGA : Slow heating (2°C/min) vs. fast heating (10°C/min) can alter observed decomposition profiles .

Replicate studies under inert atmospheres (e.g., N₂) to minimize oxidative pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.